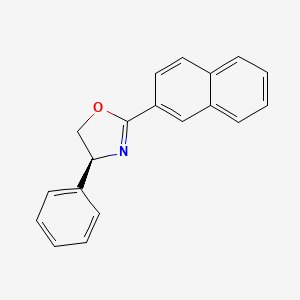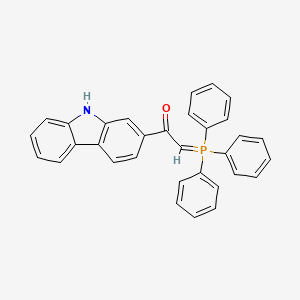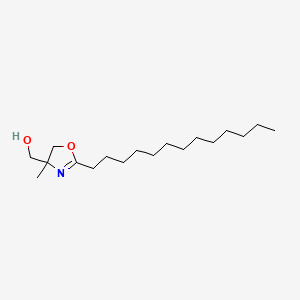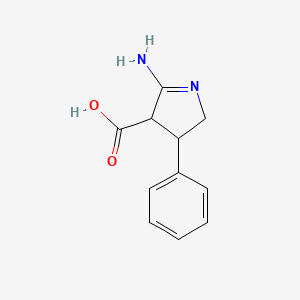![molecular formula C6H8N2O B12890017 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyridine ring, resulting in a fused bicyclic system. The compound is known for its potential therapeutic applications, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process involves the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The primary mechanism of action of 4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine involves its interaction with GABA receptors. It acts as a modulator of these receptors, particularly those containing the delta subunit. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . The compound’s ability to selectively target delta-subunit-containing GABA receptors makes it unique compared to other GABA receptor modulators.
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Another isoxazole-pyridine fused compound with similar biological activity.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the core structure but may have different substituents, leading to variations in their biological activity.
Uniqueness: 4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine is unique due to its selective modulation of delta-subunit-containing GABA receptors. This selectivity distinguishes it from other GABA receptor modulators, which may have broader or different receptor targets.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-5-4-8-9-6(5)7-3-1/h4,7H,1-3H2 |
Clé InChI |
CWIBJTIIKKPEEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)



![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)

![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

